Bumadizone

Description

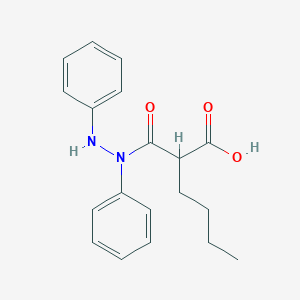

Structure

3D Structure

Properties

IUPAC Name |

2-[anilino(phenyl)carbamoyl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWFHHFTIRLFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34461-73-9 (calcium[2:1]salt), 69365-73-7 (calcium[2:1]salt hemihydrate) | |

| Record name | Bumadizone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022698 | |

| Record name | Bumadizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3583-64-0 | |

| Record name | Bumadizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3583-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bumadizone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bumadizone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bumadizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bumadizone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMADIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATD81G944M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bumadizone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of bumadizone, a non-steroidal anti-inflammatory drug (NSAID). The document outlines the primary synthetic pathway, identifies the key starting materials, and offers detailed experimental protocols for the synthesis of critical intermediates. Quantitative data is presented in a structured format for clarity. Additionally, a visual representation of the synthetic workflow is provided using the DOT language for graph visualization.

Introduction

This compound, chemically known as butylmalonic acid mono-(1,2-diphenylhydrazide), is a pyrazolidinedione derivative that has been used for its analgesic, antipyretic, and anti-inflammatory properties. Understanding its synthesis is crucial for researchers involved in the development of related compounds and for professionals in the pharmaceutical industry. This guide details a common and effective pathway for the laboratory-scale synthesis of this compound.

This compound Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the preparation of a key intermediate, diethyl butylmalonate. This is followed by the condensation of this intermediate with 1,2-diphenylhydrazine (B7769752).

Overall Reaction:

The following sections provide detailed experimental procedures for each of these steps.

Experimental Protocols

Synthesis of Diethyl n-Butylmalonate

The initial step in the synthesis of this compound is the alkylation of diethyl malonate with n-butyl bromide to yield diethyl n-butylmalonate. A well-established and reliable method for this procedure is adapted from Organic Syntheses.

Reaction:

Materials and Equipment:

-

5-liter round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Absolute ethanol (B145695)

-

Sodium metal

-

Diethyl malonate

-

n-Butyl bromide

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-liter round-bottomed flask equipped with a mechanical stirrer and reflux condenser, 2.5 liters of absolute ethanol are placed. To this, 115 g (5 gram atoms) of clean sodium is added gradually through the condenser. The reaction can be vigorous; if necessary, the flask should be cooled with a water bath.[1]

-

Addition of Diethyl Malonate: The resulting sodium ethoxide solution is stirred and cooled to approximately 50°C. Subsequently, 825 g (5.15 moles) of diethyl malonate is added slowly via a separatory funnel.[1]

-

Alkylation: To the clear solution, 685 g (5.0 moles) of n-butyl bromide is added gradually. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. Cooling may be necessary if the reaction becomes too vigorous. This addition typically takes about two hours.[1]

-

Reflux: The reaction mixture is then heated to reflux and maintained until the solution is neutral to moist litmus (B1172312) paper, which generally requires about two hours.[1]

-

Work-up and Distillation: After reflux, the flask is set up for distillation, and the majority of the ethanol is removed by distillation over a steam or water bath (approximately 2 liters). The residue is treated with about 2 liters of water and shaken thoroughly. The upper layer, containing the crude diethyl n-butylmalonate, is separated.[1]

-

Purification: The crude ester is purified by vacuum distillation. The fraction boiling at 130-135°C at 20 mm Hg is collected.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80-90% | [1] |

| Boiling Point | 130-135°C @ 20 mmHg | [1] |

| Molar Mass | 216.27 g/mol |

Synthesis of this compound (Butylmalonic acid mono-(1,2-diphenylhydrazide))

The final step in the synthesis is the condensation of diethyl n-butylmalonate with 1,2-diphenylhydrazine. This reaction involves the formation of an amide bond between one of the ester groups of diethyl butylmalonate and one of the nitrogen atoms of 1,2-diphenylhydrazine.

Reaction:

Materials and Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Diethyl n-butylmalonate

-

1,2-Diphenylhydrazine

-

Anhydrous solvent (e.g., toluene (B28343) or xylene)

-

Sodium ethoxide or another suitable base (catalytic amount)

Procedure:

Note: A detailed, publicly available experimental protocol with specific quantitative data for this final step is not readily found in the searched literature. The following is a generalized procedure based on similar chemical transformations.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirring apparatus, equimolar amounts of diethyl n-butylmalonate and 1,2-diphenylhydrazine are dissolved in an anhydrous high-boiling point solvent such as toluene or xylene.

-

Catalyst Addition: A catalytic amount of a strong base, such as sodium ethoxide, is added to the reaction mixture to facilitate the condensation.

-

Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction is typically refluxed for several hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent and washed with a dilute acid solution to remove any unreacted 1,2-diphenylhydrazine and base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the this compound synthesis process.

Caption: Synthetic pathway of this compound from starting materials.

Conclusion

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Bumadizone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed tables summarize key quantitative data, and experimental protocols for relevant assays are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological role.

Chemical Structure and Identification

This compound, with the IUPAC name 2-[phenyl-(phenylamino)carbamoyl]hexanoic acid, is a synthetic compound belonging to the class of malonic acid derivatives.[1] Its chemical structure is characterized by a butylmalonic acid backbone linked to a 1,2-diphenylhydrazine (B7769752) moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[phenyl-(phenylamino)carbamoyl]hexanoic acid[1] |

| CAS Number | 3583-64-0[1] |

| Molecular Formula | C₁₉H₂₂N₂O₃[1] |

| Molecular Weight | 326.39 g/mol |

| SMILES | CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O[1] |

| InChI | InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24) |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 117-119 °C |

| Boiling Point | 487.4 °C at 760 mmHg |

| Solubility | Slightly soluble in DMSO and Methanol. |

| pKa (Strongest Acidic) | 4.35 |

| LogP | 4.01 |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Inhibition of Prostaglandin (B15479496) Synthesis

As a non-selective COX inhibitor, this compound targets both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, this compound effectively reduces the production of these pro-inflammatory molecules.

Experimental Protocols

This section outlines general methodologies for key experiments related to the evaluation of this compound.

Synthesis of this compound (Conceptual)

A plausible synthesis would involve the reaction of butylmalonic acid with a suitable activating agent, followed by condensation with 1,2-diphenylhydrazine.

Protocol:

-

Activation: Butylmalonic acid is reacted with a chlorinating agent like thionyl chloride to form the more reactive acyl chloride.

-

Condensation: The resulting activated intermediate is then reacted with 1,2-diphenylhydrazine in an appropriate solvent, likely in the presence of a base to neutralize the generated HCl.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent system, to yield pure this compound.

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid and amide carbonyl groups.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory potency of this compound against COX-1 and COX-2.

Protocol:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are pre-incubated with various concentrations of this compound or a vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.

Quantitative Pharmacological Data

Conclusion

This compound is a well-characterized NSAID with a clear mechanism of action involving the non-selective inhibition of cyclooxygenase enzymes. Its chemical and physicochemical properties are established, providing a solid foundation for its use in pharmaceutical formulations. The provided conceptual experimental protocols offer a framework for the synthesis, characterization, and pharmacological evaluation of this compound and similar compounds. Further studies to determine its precise inhibitory constants against COX-1 and COX-2 would be valuable for a more complete understanding of its pharmacological profile.

References

Bumadizone: A Technical Overview of In Vivo Pharmacokinetics and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the pharmacokinetics and metabolic pathways of bumadizone in vivo. Due to the limited contemporary use of this drug, the available data is sparse. This document synthesizes the existing literature to offer a comprehensive resource for research and drug development professionals.

Pharmacokinetic Profile

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. The in vivo behavior of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract.

Distribution

Once absorbed, this compound is highly bound to plasma proteins. This high degree of protein binding can influence its distribution into tissues and its overall elimination half-life. The unbound fraction of the drug is the pharmacologically active portion.

Metabolism

This compound is primarily metabolized in the liver. While specific metabolites have not been extensively characterized in publicly available literature, it is hypothesized that its metabolic pathways are similar to those of structurally related compounds like phenylbutazone.

Excretion

The metabolites of this compound are excreted from the body through both renal and fecal routes.

Quantitative Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound in humans is not well-documented in recent literature. However, one study has reported a peak plasma concentration (Cmax) value.

| Parameter | Value | Species | Dosage | Reference |

| Cmax (Peak Plasma Concentration) | 15.5 x 10⁻⁶ M | Human | 110 mg tablet | [1] |

Metabolic Pathways

The detailed metabolic pathways of this compound have not been fully elucidated. However, based on its chemical structure as a malonamide (B141969) derivative and its analogy to the well-studied NSAID phenylbutazone, a putative metabolic pathway can be proposed. This proposed pathway involves both Phase I and Phase II metabolic reactions.

Proposed Phase I Metabolism: Hydroxylation

It is likely that this compound undergoes Phase I hydroxylation reactions, catalyzed by cytochrome P450 (CYP) enzymes in the liver. This would involve the addition of hydroxyl (-OH) groups to the molecule, increasing its polarity. Potential sites for hydroxylation include the aromatic rings and the butyl side chain.

Proposed Phase II Metabolism: Glucuronidation

Following Phase I hydroxylation, the resulting metabolites are expected to undergo Phase II conjugation reactions, with glucuronidation being a major pathway. In this process, glucuronic acid is attached to the hydroxylated metabolites, forming highly water-soluble glucuronide conjugates that can be readily excreted in urine and bile.

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic studies. Several analytical methods have been developed for this purpose. Below is a detailed protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

RP-HPLC Method for the Determination of this compound

This method is suitable for the separation and quantification of this compound in the presence of its degradation products.[2]

3.1.1. Chromatographic Conditions

-

Column: Phenomenex C18[2]

-

Mobile Phase: A mixture of methanol, water, and acetonitrile (B52724) in a ratio of 20:30:50 (v/v/v).[2]

-

Flow Rate: 2 mL/min[2]

-

Detection: UV detection at a wavelength of 235 nm.

3.1.2. Sample Preparation (for plasma samples)

A specific sample preparation protocol for plasma was not detailed in the available literature for this particular HPLC method. A general procedure for plasma sample preparation for HPLC analysis of small molecules would typically involve:

-

Protein Precipitation: Addition of an organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

-

Centrifugation: Centrifuging the sample to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collecting the supernatant containing the drug and its metabolites.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness and reconstituted in the mobile phase to concentrate the sample.

-

Injection: Injecting the prepared sample into the HPLC system.

Conclusion

This technical guide consolidates the limited available information on the in vivo pharmacokinetics and metabolic pathways of this compound. While general characteristics such as good oral absorption and high plasma protein binding are known, there is a significant lack of detailed quantitative pharmacokinetic data. The metabolic pathway is proposed to involve hydroxylation and glucuronidation, based on the metabolism of structurally similar compounds. The provided HPLC protocol offers a validated method for the quantification of this compound in analytical and pharmacokinetic studies. Further research is required to fully elucidate the complete pharmacokinetic profile and metabolic fate of this compound in vivo.

References

A Technical Guide to the Solubility of Bumadizone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bumadizone in various organic solvents. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the physicochemical properties of this non-steroidal anti-inflammatory drug (NSAID). This document summarizes available quantitative and qualitative solubility data, details relevant experimental protocols, and visualizes key concepts through diagrams.

Core Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound and its calcium salt in a range of organic solvents. It is important to note that precise quantitative data for this compound is not extensively available in publicly accessible literature. Much of the available information is qualitative or inferred from experimental procedures.

| Solvent | Compound Form | Solubility | Source |

| Methanol | This compound | Slightly soluble | LookChem[1] |

| Dimethyl Sulfoxide (B87167) (DMSO) | This compound | Slightly soluble | LookChem[1] |

| Ethanol (B145695) | This compound | ≥ 0.25 mg/mL (inferred) | Taha, E. (2021)[2] |

| Chloroform (B151607) | This compound | ≥ 0.25 mg/mL (inferred) | Taha, E. (2021)[2] |

| Ethanol (95%) | This compound Calcium | Miscible | Shah, A. N., et al.[3] |

| Acetone | This compound Calcium | Miscible | Shah, A. N., et al. |

| Propan-2-ol (Isopropanol) | This compound Calcium | Miscible | Shah, A. N., et al. |

Note on Data: The term "slightly soluble" is a qualitative descriptor and does not provide a specific concentration. The solubility in ethanol and chloroform is inferred from a protocol for the preparation of a 100 µg/mL stock solution, indicating that at least this concentration is achievable. "Miscible" indicates that the solute and solvent are soluble in all proportions. This data pertains to this compound Calcium, the salt form of the drug.

Experimental Protocols

The determination of solubility is a critical step in the pre-formulation and development of a pharmaceutical compound. The following are detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of this compound.

Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved drug. The concentration of the dissolved drug in the supernatant is then determined.

Apparatus and Reagents:

-

Erlenmeyer flasks with stoppers

-

Orbital shaker or wrist-action shaker

-

Constant temperature water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

This compound reference standard

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, etc.)

Procedure:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaker within a constant temperature environment (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any undissolved solid, centrifuge the aliquot and then filter it through a syringe filter.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method against a standard curve prepared with the this compound reference standard.

-

Calculate the solubility of this compound in the respective solvent, expressed in units such as mg/mL or mol/L.

Kinetic Solubility Determination using UV-Vis Spectrophotometry

Kinetic solubility provides a measure of the concentration of a compound that can be achieved upon rapid dissolution from a concentrated stock solution.

Principle: A concentrated stock solution of the drug in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer or organic solvent, and the point at which precipitation occurs is detected by an increase in turbidity, measured by UV-Vis spectrophotometry.

Apparatus and Reagents:

-

96-well microplates

-

Multi-channel pipette

-

Plate reader with UV-Vis spectrophotometric capabilities

-

This compound reference standard

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mg/mL).

-

In a 96-well plate, serially dilute the this compound stock solution with the desired organic solvent.

-

Measure the absorbance of each well at a wavelength where this compound does not absorb (e.g., 600-800 nm) to establish a baseline.

-

The concentration at which a significant increase in absorbance (due to light scattering from precipitated particles) is observed is considered the kinetic solubility.

-

A standard curve of known concentrations of this compound in the same solvent system can be used for quantification.

Mandatory Visualizations

This compound's Mechanism of Action: COX Inhibition Pathway

This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This pathway is central to the synthesis of prostaglandins, which are key mediators of inflammation.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

References

Understanding the Anti-inflammatory Properties of Bumadizone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Abstract

Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties, historically utilized in some European nations for the management of rheumatic conditions such as rheumatoid arthritis and gout.[1][2] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][3] Notably, this compound is reported to be metabolized to other active NSAIDs, including phenylbutazone (B1037) and oxyphenbutazone (B1678117), a characteristic that contributes to its pharmacological profile but also to a side-effect spectrum that has limited its contemporary use.[4] This guide provides a detailed examination of the anti-inflammatory properties of this compound, summarizing available clinical data, outlining relevant experimental protocols, and visualizing its core mechanism and metabolic pathways.

Core Mechanism of Action: Cyclooxygenase Inhibition

Like other NSAIDs, this compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.

-

COX-1 is a constitutively expressed enzyme found in most tissues, including the gastrointestinal tract and platelets. It plays a crucial role in homeostatic functions such as protecting the stomach lining and maintaining renal blood flow.

-

COX-2 is typically expressed at low levels in normal tissue but is significantly upregulated by pro-inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.

By inhibiting both COX-1 and COX-2, this compound reduces the synthesis of prostaglandins (like PGE2 and PGI2) at the site of inflammation, which alleviates pain and reduces swelling. The inhibition of COX-1 is also responsible for the common gastrointestinal side effects associated with non-selective NSAIDs. Some evidence suggests this compound may have a degree of selectivity for COX-2, which could theoretically offer a better gastrointestinal safety profile compared to other non-selective agents, though this is not well-quantified.

Pharmacology and Metabolism

This compound is administered orally and is well-absorbed from the gastrointestinal tract. It is highly bound to plasma proteins. A critical aspect of its pharmacology is its metabolism in the liver into other pharmacologically active compounds, namely phenylbutazone and its metabolite, oxyphenbutazone. This metabolic conversion is significant because these metabolites are potent NSAIDs themselves and are associated with a risk of serious adverse effects, including agranulocytosis and other hematological disorders, which has contributed to the restricted use of this compound.

Clinical Efficacy Data

This compound in Rheumatoid Arthritis (Solomon & Abrams, 1977)

A double-blind, crossover trial was conducted on 56 patients with classic or definite rheumatoid arthritis. The study compared the efficacy and tolerability of this compound calcium against placebo, paracetamol, and acetylsalicylic acid (aspirin).

| Comparison Group | Number of Patients | Outcome | Statistical Significance | Citation |

| Placebo | N/A in abstract | This compound was superior on objective and subjective criteria. | P < 0.01 | |

| Paracetamol | 17 | This compound was superior in all 17 patients on both objective and subjective criteria. | P < 0.01 | |

| Acetylsalicylic Acid | 17 | This compound was more effective in 13 patients; less effective in 4 patients. | Not statistically significant |

The authors concluded that this compound's anti-inflammatory and analgesic qualities are at least equal to those of high-dosage salicylate (B1505791) and that it was better tolerated than either aspirin (B1665792) or paracetamol.

Comparative COX Inhibition Data (Reference)

To provide context for drug development professionals, the following table presents publicly available IC50 values for other common NSAIDs. Note: Data for this compound is not available.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Citation |

| Ibuprofen | 12 | 80 | 0.15 | |

| Diclofenac | 0.076 | 0.026 | 2.9 | |

| Naproxen | 0.16 | 0.38 | 0.42 | N/A |

| Piroxicam | 47 | 25 | 1.9 | |

| Celecoxib | 82 | 6.8 | 12 |

Experimental Protocols

Clinical Trial Protocol (Reconstructed from Solomon & Abrams, 1977)

The study employed a double-blind, crossover design, a robust methodology for comparing treatments within the same patient, thereby reducing inter-patient variability.

-

Patient Population : 56 patients with "classic or definite" rheumatoid arthritis.

-

Study Design : The trial was divided into three separate crossover comparisons: this compound vs. Placebo, this compound vs. Paracetamol, and this compound vs. Acetylsalicylic Acid. In a crossover design, each patient receives both treatments being compared in a sequential order, with a washout period in between.

-

Assessment : Efficacy was evaluated based on both "objective and subjective criteria." While the specific metrics were not detailed in the available abstract, objective criteria in rheumatology trials of this era typically included measures like grip strength and joint circumference. Subjective criteria would have included patient-reported pain relief and overall preference.

-

Outcome Analysis : The data was analyzed using sequential analysis, a method that allows for repeated statistical analysis as data is collected.

References

- 1. researchgate.net [researchgate.net]

- 2. Stimulation of prostaglandin biosynthesis by drugs: effects in vitro of some drugs affecting gut function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylbutazone and oxyphenbutazone distribution into tissue fluids in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

Bumadizone Degradation: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known degradation products of the non-steroidal anti-inflammatory drug (NSAID) bumadizone. The document details the chemical structures of identified degradants, outlines experimental protocols for forced degradation studies, and presents available data in a structured format for clarity and comparative analysis. This guide is intended to support research, drug development, and stability testing activities related to this compound.

Introduction to this compound and its Stability

This compound, chemically known as 2-[anilino(phenyl)carbamoyl]hexanoic acid, is a non-steroidal anti-inflammatory drug that has been used for the treatment of rheumatic disorders.[1] Like many pharmaceuticals, this compound is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Understanding the degradation pathways and the resulting products is crucial for ensuring the quality, stability, and safety of drug formulations. Forced degradation studies are essential to identify potential degradation products that may arise during the shelf-life of a drug product and to develop stability-indicating analytical methods.[2][3][4]

Known Degradation Products and their Chemical Structures

The most well-documented degradation of this compound occurs under alkaline conditions.

Alkaline-Induced Degradation

Under alkaline stress, this compound degrades to form N,N'-diphenylhydrazine .[1] This degradation has been reported to occur upon refluxing with 1M sodium hydroxide (B78521) (NaOH) for 7 hours.

Chemical Structure of N,N'-Diphenylhydrazine:

The chemical structure of the identified alkaline degradation product, N,N'-diphenylhydrazine (also known as hydrazobenzene), is presented below.

Degradation under Other Stress Conditions

As of the latest review of scientific literature, specific degradation products of this compound under acidic, oxidative, photolytic, and thermal stress conditions have not been explicitly identified and characterized. While general methodologies for such forced degradation studies are well-established, their specific application to this compound and the resulting degradation products have not been detailed in published research.

Quantitative Data on this compound Degradation

Currently, there is a lack of publicly available quantitative data summarizing the extent of this compound degradation under various stress conditions. The following table highlights the known qualitative degradation outcome.

| Stress Condition | Degradation Product(s) | Quantitative Data | Reference |

| Alkaline Hydrolysis | N,N'-Diphenylhydrazine | Not available in a quantitative summary | |

| Acidic Hydrolysis | Not reported | Not available | - |

| Oxidative | Not reported | Not available | - |

| Photolytic | Not reported | Not available | - |

| Thermal | Not reported | Not available | - |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradants and establishing the stability-indicating nature of analytical methods. The following are detailed, generalized methodologies for conducting forced degradation studies on a drug substance like this compound, based on ICH guidelines.

General Experimental Workflow

The logical flow of a forced degradation study, from sample preparation to analysis, is depicted in the following diagram.

Alkaline Hydrolysis

-

Objective: To induce degradation using a basic solution.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Add an equal volume of 1M NaOH to the this compound solution.

-

Reflux the mixture for a specified period (e.g., 7 hours, as previously reported to yield N,N'-diphenylhydrazine).

-

At various time points, withdraw aliquots of the solution.

-

Neutralize the aliquots with an equivalent amount of 1M hydrochloric acid (HCl).

-

Dilute the neutralized samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Acidic Hydrolysis

-

Objective: To induce degradation using an acidic solution.

-

Protocol:

-

Prepare a stock solution of this compound.

-

Add an equal volume of 0.1M to 1M HCl.

-

Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

-

Withdraw aliquots at different time intervals.

-

Neutralize the samples with an equivalent amount of NaOH.

-

Dilute and analyze by HPLC.

-

Oxidative Degradation

-

Objective: To induce degradation using an oxidizing agent.

-

Protocol:

-

Prepare a stock solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the this compound solution.

-

Keep the mixture at room temperature for a specified duration, protected from light.

-

Withdraw samples at various time points.

-

Dilute the samples to an appropriate concentration for analysis.

-

Analyze the samples by HPLC.

-

Thermal Degradation

-

Objective: To evaluate the effect of heat on the stability of this compound.

-

Protocol:

-

Place solid this compound powder in a thermostatically controlled oven.

-

Expose the sample to a high temperature (e.g., 60-80°C) for a predetermined period.

-

At different time points, remove samples and allow them to cool to room temperature.

-

Prepare solutions of the heat-treated samples.

-

Analyze the solutions by HPLC.

-

Photolytic Degradation

-

Objective: To assess the stability of this compound upon exposure to light.

-

Protocol:

-

Expose a solution of this compound and the solid drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Maintain a control sample protected from light.

-

After a defined exposure period, prepare solutions of the exposed and control samples.

-

Analyze the samples by HPLC and compare the chromatograms.

-

Biological Signaling Pathways and Toxicological Profile of Degradation Products

There is no scientific evidence to suggest that the degradation products of this compound are pharmacologically active or interact with specific biological signaling pathways in a therapeutic manner. However, the known alkaline degradation product, N,N'-diphenylhydrazine, has a documented toxicological profile.

N,N'-diphenylhydrazine is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA). Studies in laboratory animals have shown that oral administration of 1,2-diphenylhydrazine (B7769752) can lead to liver toxicity, including degenerative alterations and the formation of hepatocellular carcinomas. Therefore, the presence of this degradation product in any pharmaceutical formulation is a significant safety concern.

The degradation pathway of this compound to its carcinogenic degradant is a critical consideration in its formulation and stability testing.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajpsonline.com [ajpsonline.com]

- 4. Stress Induced Degradation Study of Marketed Formulation of Selected Drug | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]

In Vitro Biological Activity of Bumadizone and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumadizone, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound and its putative metabolites. The core mechanism of action for this compound, typical for NSAIDs, involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1] This document details the established in vitro methodologies for assessing the activity of NSAIDs, including this compound, and outlines the key signaling pathways involved in its anti-inflammatory effects. Due to the limited availability of specific quantitative data for this compound and a lack of identified metabolites in publicly accessible literature, this guide focuses on the established mechanistic framework and standardized experimental protocols relevant to its class of compounds.

Introduction

This compound is a butanoic acid derivative that exhibits anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis.[1] Prostaglandins are lipid compounds with hormone-like effects that are involved in a wide range of physiological processes, including the inflammatory response. The inhibition of prostaglandin production is a hallmark of NSAID activity and is achieved through the blockade of COX enzymes.

This guide will explore the in vitro biological activities of this compound, with a focus on its primary mechanism of action and its effects on key inflammatory mediators. While specific data on this compound's metabolites are not currently available, this document will address the general principles of NSAID metabolism and the potential for metabolites to contribute to the overall pharmacological profile.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary anti-inflammatory, analgesic, and antipyretic effects of this compound are attributed to its non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection, platelet aggregation, and renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.

By inhibiting both isoforms, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Signaling Pathway of Prostaglandin Synthesis

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2).

Figure 1: Prostaglandin Synthesis Pathway and Site of this compound Inhibition.

Quantitative Analysis of In Vitro Activity

A crucial aspect of characterizing NSAIDs is the determination of their inhibitory potency against COX-1 and COX-2, typically expressed as the half-maximal inhibitory concentration (IC50). The ratio of IC50 values (COX-1/COX-2) is used to assess the selectivity of the compound. While specific, experimentally determined IC50 values for this compound and its metabolites are not available in the reviewed literature, the following tables illustrate the standard format for presenting such data.

Table 1: In Vitro COX Inhibition by this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

Table 2: In Vitro Inhibition of Prostaglandin E2 (PGE2) Synthesis by this compound

| Cell Line | Stimulus | PGE2 Inhibition IC50 (µM) |

| e.g., RAW 264.7 | e.g., LPS | Data not available |

Table 3: In Vitro Inhibition of Nitric Oxide (NO) Production by this compound

| Cell Line | Stimulus | NO Production Inhibition IC50 (µM) |

| e.g., RAW 264.7 | e.g., LPS + IFN-γ | Data not available |

This compound and Nitric Oxide (NO) Production

Nitric oxide (NO) is another important mediator in inflammation. It is produced by nitric oxide synthase (NOS) enzymes. The inducible isoform, iNOS (or NOS2), is expressed in macrophages and other cells in response to inflammatory stimuli and produces large amounts of NO that can contribute to inflammation and tissue damage. Some NSAIDs have been shown to modulate NO production. The effect of this compound on NO production in vitro has not been specifically documented.

Signaling Pathway of Inducible Nitric Oxide Synthase (iNOS) Expression

The expression of iNOS is primarily regulated by the transcription factor NF-κB. Inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), activate signaling cascades that lead to the activation of NF-κB and its translocation to the nucleus, where it induces the transcription of the iNOS gene.

Figure 2: Simplified Signaling Pathway for iNOS Expression and NO Production.

Metabolism of this compound

This compound is metabolized in the liver, and its metabolites are excreted through urine and feces.[1][2] However, the specific chemical structures of these metabolites and their biological activities have not been reported in the available literature. Generally, drug metabolism involves Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion. It is plausible that metabolites of this compound could retain, have altered, or lack anti-inflammatory activity.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of NSAIDs like this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

Heme cofactor.

-

Reaction buffer (e.g., Tris-HCl).

-

Test compound (this compound) at various concentrations.

-

Reference inhibitors (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective).

-

96-well microplate and plate reader.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.

-

Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color change is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Prostaglandin E2 (PGE2) Synthesis Assay in Macrophages

Objective: To measure the inhibitory effect of a test compound on the production of PGE2 in cultured cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Test compound (this compound) at various concentrations.

-

PGE2 enzyme immunoassay (EIA) kit.

-

Cell culture plates and incubator.

Procedure:

-

Seed RAW 264.7 macrophages in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce inflammation and PGE2 production.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive PGE2 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value from the dose-response curve.

In Vitro Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the effect of a test compound on NO production in activated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Cell culture medium.

-

LPS and Interferon-gamma (IFN-γ) to stimulate iNOS expression.

-

Test compound (this compound) at various concentrations.

-

Griess reagent (for nitrite (B80452) determination).

-

Nitrite standard solution.

-

96-well microplate and plate reader.

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and culture overnight.

-

Treat the cells with various concentrations of the test compound for 1 hour.

-

Co-stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours to induce NO production.

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add Griess reagent to each well and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable end-product of NO.

-

Create a standard curve using the nitrite standard solution to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition and determine the IC50 value.

Figure 3: General Experimental Workflow for In Vitro Characterization of an NSAID.

Conclusion

This compound exerts its anti-inflammatory effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. While the general mechanism of action is well-understood and aligns with that of other NSAIDs, a significant gap exists in the public domain regarding specific quantitative in vitro activity data (IC50 values) for this compound and its metabolites. Furthermore, the identities and biological activities of its metabolites have not been characterized. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of this compound and similar compounds, which would be essential for generating the missing quantitative data and for a more complete understanding of its pharmacological profile. Future research should focus on elucidating the specific inhibitory potencies of this compound and identifying its metabolites to fully assess their contribution to the drug's overall efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for Determining Bumadizone Cytotoxicity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Like other NSAIDs, its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][4] The reduction in prostaglandin (B15479496) levels is also linked to the induction of apoptosis (programmed cell death) in various cell types, suggesting a potential cytotoxic effect of NSAIDs.[5][6][7] These application notes provide a comprehensive set of protocols to investigate the cytotoxic effects of this compound on cultured cells.

Key Concepts in this compound Cytotoxicity

The assessment of this compound's cytotoxicity involves a multi-faceted approach to understand its impact on cell health. The following assays are recommended to provide a comprehensive profile of its cytotoxic potential:

-

Cell Viability and Metabolic Activity: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

-

Cell Membrane Integrity: The Lactate (B86563) Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

-

Apoptosis Induction: The Caspase-3 activity assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Mitochondrial Health: The JC-1 assay assesses the mitochondrial membrane potential, an indicator of mitochondrial function and a key event in the intrinsic pathway of apoptosis.

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line like HeLa or a normal cell line like HEK293).

-

Cell Seeding: Seed the cells in 96-well plates at an optimal density to ensure they are in the exponential growth phase at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Replace the cell culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

Caption: A simplified workflow for assessing this compound cytotoxicity.

II. MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[8]

Protocol:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

III. LDH Assay for Cytotoxicity

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Protocol:

-

After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

-

Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a tetrazolium salt.

-

Incubate the mixture at room temperature for the time specified in the kit's protocol (usually around 30 minutes).

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

IV. Caspase-3 Activity Assay

This assay detects the activity of caspase-3, a key enzyme in the execution phase of apoptosis.

Protocol:

-

Following treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.

-

Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate the mixture at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for a colorimetric assay) using a microplate reader.

V. JC-1 Assay for Mitochondrial Membrane Potential

This assay utilizes the cationic dye JC-1, which exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

-

After the treatment period, remove the culture medium and wash the cells with PBS.

-

Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

-

Wash the cells with an assay buffer.

-

Measure the fluorescence intensity at both green (e.g., Ex/Em = 485/535 nm) and red (e.g., Ex/Em = 540/590 nm) wavelengths using a fluorescence microplate reader.

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |

| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 10 | 95 ± 4.5 | 88 ± 5.1 | 75 ± 6.3 |

| 50 | 82 ± 6.1 | 65 ± 5.9 | 48 ± 5.5 |

| 100 | 65 ± 5.8 | 45 ± 4.7 | 25 ± 4.2 |

| 200 | 40 ± 4.2 | 22 ± 3.9 | 10 ± 2.8 |

Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)

| This compound Concentration (µM) | 24 hours (% Cytotoxicity) | 48 hours (% Cytotoxicity) | 72 hours (% Cytotoxicity) |

| 0 (Vehicle Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |

| 10 | 8 ± 1.5 | 15 ± 2.1 | 25 ± 3.2 |

| 50 | 18 ± 2.3 | 35 ± 3.5 | 52 ± 4.1 |

| 100 | 35 ± 3.1 | 55 ± 4.2 | 75 ± 5.3 |

| 200 | 60 ± 4.5 | 78 ± 5.1 | 90 ± 4.9 |

Table 3: Effect of this compound on Caspase-3 Activity

| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (48 hours) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 10 | 1.5 ± 0.2 |

| 50 | 3.2 ± 0.4 |

| 100 | 5.8 ± 0.6 |

| 200 | 8.5 ± 0.9 |

Table 4: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)

| This compound Concentration (µM) | Red/Green Fluorescence Ratio (48 hours) |

| 0 (Vehicle Control) | 5.2 ± 0.5 |

| 10 | 4.1 ± 0.4 |

| 50 | 2.5 ± 0.3 |

| 100 | 1.3 ± 0.2 |

| 200 | 0.8 ± 0.1 |

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on its mechanism as a non-selective COX inhibitor, a plausible signaling pathway for this compound-induced cytotoxicity involves the intrinsic apoptotic pathway.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C19H22N2O3 | CID 19161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of prostaglandin synthesis and actions contributes to the beneficial effects of calcitriol in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Prostaglandins in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Spectroscopic Analysis of Bumadizone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic methods for the analysis of Bumadizone, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives. The protocols outlined below are intended to guide researchers in the qualitative and quantitative analysis of these compounds, ensuring accuracy and reproducibility in experimental workflows.

Introduction to this compound

This compound is an NSAID used for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation[1]. Spectroscopic techniques are crucial for the quality control, stability testing, and pharmacokinetic studies of this compound and its related compounds.

Spectroscopic Techniques for this compound Analysis

A variety of spectroscopic methods can be employed for the analysis of this compound. The choice of technique depends on the specific analytical goal, such as quantification, structural elucidation, or identification of impurities.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds in bulk and dosage forms[2][3].

Quantitative Data Summary

| Analyte | Wavelength (λmax) | Method | Reference |

| This compound | 243 nm | Derivative Spectrophotometry | [4][5] |

| This compound | 557 nm | Oxidative Coupling Reaction (Method I) | [6] |

| This compound | 557 nm | Oxidative Coupling Reaction (Method II) | [6] |

Experimental Protocol: Quantitative Estimation by Derivative Spectrophotometry [4][5]

-

Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

-

Reagents and Solvents: Methanol (B129727) (AR grade), distilled water.

-

Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 5-30 µg/mL.

-

Sample Preparation: For pharmaceutical formulations, weigh and powder a quantity of tablets equivalent to 10 mg of this compound. Dissolve in 100 mL of methanol, sonicate for 15 minutes, and filter. Dilute the filtrate appropriately with methanol to fall within the concentration range of the standard solutions.

-

Spectrophotometric Measurement:

-

Record the absorption spectra of the standard and sample solutions from 200-400 nm against a methanol blank.

-

Generate the first derivative spectra for all recorded spectra.

-

The zero-crossing point for Phenylbutazone (a potential co-formulated drug) is at 243 nm, which is used for the quantification of this compound[5].

-

-

Calibration Curve and Quantification: Plot the first derivative absorbance at 243 nm against the concentration of the this compound standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for the identification and quantification of this compound[4][5].

Quantitative Data Summary

| Analyte | Wavenumber (cm⁻¹) | Method | Reference |

| This compound | 1179.97 cm⁻¹ | First Derivative ATR-FTIR | [4][5] |

Experimental Protocol: Quantitative Analysis by First Derivative ATR-FTIR [4][5]

-

Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

-

Sample Preparation:

-

For pure drug or powdered formulation, place a small amount of the sample directly onto the ATR crystal.

-

For liquid samples, a drop of the solution is placed on the crystal.

-

-

Spectral Acquisition:

-

Record the background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing and Quantification:

-

Calculate the first derivative of the absorbance spectra.

-

The amplitude of the first derivative signal at 1179.97 cm⁻¹ is used for the quantification of this compound.

-

A calibration curve is constructed by plotting the first derivative amplitude against the concentration of standard solutions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound or its derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing and Interpretation:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

-

Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) as needed for complex structures.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation pattern. Specific mass spectral data for this compound is not detailed in the provided search results. A general protocol is outlined.

General Experimental Protocol: Mass Spectrometric Analysis

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Sample Preparation:

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL) and introduce it into the ion source via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

For EI-MS, the sample is typically introduced via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Acquire the full scan mass spectrum to determine the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).

-

Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

-

Data Interpretation:

-

Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

-

Interpret the fragmentation pattern to deduce the structure of the molecule.

-

Signaling Pathway and Mechanism of Action

This compound, like other NSAIDs, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1].

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the comprehensive analysis of this compound and its derivatives.

Caption: General workflow for the spectroscopic analysis of this compound.

This compound Derivatives

The scientific literature retrieved did not contain specific details on the synthesis and spectroscopic analysis of this compound derivatives. However, the analytical protocols described above for this compound can be adapted for the characterization of its derivatives. Any structural modification would result in predictable changes in the spectroscopic data:

-

UV-Vis: Shifts in λmax may occur depending on the nature and position of the substituent on the chromophore.

-

IR: Appearance or disappearance of characteristic vibrational bands corresponding to the new functional groups.

-

NMR: Changes in chemical shifts and coupling patterns in the vicinity of the modification.

-

MS: A shift in the molecular ion peak corresponding to the mass of the added or modified functional group, and potential alterations in the fragmentation pattern.

Conclusion

The spectroscopic techniques detailed in these application notes provide a robust framework for the analysis of this compound and its potential derivatives. While UV-Vis and FTIR spectroscopy are well-suited for rapid and routine quantitative analysis and identification, NMR and mass spectrometry are indispensable for complete structural elucidation. The provided protocols and workflows are intended to serve as a comprehensive guide for researchers in the pharmaceutical field.

References

Application Notes and Protocols for In Vivo Dosing of Bumadizone in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins.[1][4] By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. This compound has been used for the treatment of rheumatoid arthritis and gout. The calcium salt form of this compound enhances its solubility and bioavailability.

These application notes provide detailed protocols for the in vivo administration of this compound to rodent models for preclinical research, focusing on common routes of administration and suggested dosing ranges based on data from analogous NSAIDs.

Signaling Pathway of this compound

Quantitative Data Summary

Due to the limited availability of specific in vivo dosing studies for this compound in rodents, the following table provides dosing information for other commonly used NSAIDs in rodent models of inflammation. This data can serve as a starting point for dose-range finding studies with this compound.

| Drug | Animal Model | Dose Range | Route of Administration | Frequency | Reference |

| Diclofenac | Rat | 4 mg/kg | Oral Gavage | Twice daily for 14 days | |

| Indomethacin | Mouse | 10 mg/kg | Oral Gavage | Single dose | |

| Indomethacin | Mouse | 30 mg/kg | Subcutaneous | Single dose | |

| Ibuprofen | Mouse/Rat | 7.5 - 30 mg/kg | Oral | - | |

| Meloxicam | Mouse | 1.0 mg/kg | Oral or Subcutaneous | Once daily | |

| Carprofen | Mouse | 5 - 10 mg/kg | Oral | - |

Note: The appropriate dose for this compound will need to be determined empirically through dose-range finding studies for the specific rodent model and experimental endpoint.

Experimental Protocols

Vehicle Preparation